3-Carboxy-4-fluorophenylboronic acid
Overview
Description
3-Carboxy-4-fluorophenylboronic acid (3-CFPA) is an organic compound that has a wide range of applications in the scientific field. It is a boronic acid derivative that has been used extensively in organic synthesis and has been studied extensively for its biochemical and physiological effects. 3-CFPA is a versatile compound that has been used in a variety of scientific research applications, such as drug discovery, biotechnology, and medical research.
Scientific Research Applications
Optical Modulation and Saccharide Recognition
3-Carboxy-4-fluorophenylboronic acid derivatives have been utilized in the optical modulation of single-walled carbon nanotubes (SWNTs). These derivatives, when conjugated with polyethylene glycol, allow for the aqueous dispersion of SWNTs and their optical modulation in response to saccharide binding. This application is crucial for saccharide recognition, demonstrating a systematic link between the molecular structure of boronic acids and the optical properties of SWNTs. This finding opens up new avenues for designing saccharide sensors with enhanced selectivity and sensitivity (Mu et al., 2012).
Fluorescence Turn-on Chemosensor for Metal Ions
Another application of 3-Carboxy-4-fluorophenylboronic acid derivatives involves the development of fluorescence turn-on chemosensors. These sensors are specifically designed for the highly selective and sensitive detection of metal ions, such as Al(3+), in living cells. The ability to distinguish Al(3+) over various other metal ions in complex mixtures, combined with excellent water solubility and biocompatibility, underscores the potential of these chemosensors in biological and environmental monitoring (Gui et al., 2015).
Fluorescent Sensors for Carbohydrate Detection
The compound and its derivatives serve as a foundational element in the design of fluorescent sensors for carbohydrates and other compounds containing vicinal diols. These sensors leverage the unique properties of 3-Carboxy-4-fluorophenylboronic acid to enhance affinity towards diols at neutral pH, providing a robust tool for carbohydrate sensing. The underlying mechanisms and the structural features responsible for sugar complexation and photophysical behavior of these sensors have been extensively studied, offering insights into their widespread application in analytical chemistry (Sun et al., 2019).
Environmental Monitoring and Sensing
Derivatives of 3-Carboxy-4-fluorophenylboronic acid have been employed in the creation of fluorescent sensors for environmental monitoring, such as the detection of benzo[a]pyrene (BaP) in water. These sensors utilize carbon dots derived from 4-carboxyphenylboronic acid to form complexes with BaP, enabling highly selective and sensitive detection. This application highlights the versatility of 3-Carboxy-4-fluorophenylboronic acid derivatives in developing novel sensors for environmental pollutants, offering a promising approach for rapid, cost-effective, and sensitive pollutant detection (Sun et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-borono-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORTXQWDDXSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376835 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-4-fluorophenylboronic acid | |
CAS RN |
872460-12-3 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carboxy-4-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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